(5-Iodopyridin-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-iodopyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUMMMIVEFHBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Iodopyridin 2 Yl Methanol and Its Precursors
Strategies for the Construction of the Pyridine (B92270) Core with Functionalization
The assembly of the substituted pyridine ring is a critical aspect of the synthesis of (5-Iodopyridin-2-yl)methanol. Modern synthetic strategies offer various pathways to introduce the required iodine and hydroxymethyl substituents with high degrees of control and efficiency.
Regioselective Iodination Techniques for Pyridine Rings
The introduction of an iodine atom at a specific position on the pyridine ring is a pivotal step. Direct C-H iodination of pyridines can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. However, several methods have been developed to achieve regioselective iodination.
One approach involves the use of iodine in the presence of an oxidizing agent. For instance, a radical-based direct C-H iodination protocol for pyridines has been developed that can lead to C3 and C5 iodination. Another strategy is the iodination of pre-functionalized pyridines. For example, 2-aminopyridine (B139424) can be selectively iodinated. A method for the synthesis of 2-amino-5-iodopyridine (B21400) involves dissolving 2-aminopyridine in water, followed by the portion-wise addition of iodine. The reaction is completed by the addition of hydrogen peroxide, followed by heating under reflux. google.com This process provides a safe and environmentally friendly route, avoiding the use of organic solvents. google.com
The table below summarizes a selection of regioselective iodination methods for pyridine derivatives.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2-Aminopyridine | 1. I₂, H₂O; 2. H₂O₂, reflux | 2-Amino-5-iodopyridine | Not specified | google.com |
| 5-Chloro-6-hydroxynicotinic acid | I₂, aqueous alkaline iodide solution | 3-Chloro-5-iodo-2-pyridinol | Not specified | google.com |
Introduction of the Hydroxymethyl Moiety
The hydroxymethyl group (-CH₂OH) is a valuable functional handle that can be introduced onto the pyridine ring through various methods. This group can alter the physical properties of the molecule, such as solubility, and provides a site for further chemical modifications.
One common method is the reduction of a corresponding carboxylic acid or ester. Another approach is the direct hydroxymethylation. For example, the hydroxymethylation of pyridine-3,4-diol (B75182) can be achieved by reacting it with formaldehyde (B43269) under basic aqueous conditions at elevated temperatures to introduce the hydroxymethyl group at the 6-position. While not directly applicable to the target molecule, this illustrates a general strategy. More advanced methods include the visible light-induced hydroxymethylation of pyridine N-oxides, which allows for the direct one-step synthesis of 2-hydroxymethylated pyridines.
Multi-component Reactions in Pyridine Synthesis
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. The Hantzsch pyridine synthesis is a classic example of an MCR, involving the condensation of an aldehyde, a β-ketoester (2 equivalents), and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. nist.gov This reaction initially produces a dihydropyridine, which can then be oxidized to the aromatic pyridine. nist.gov
Modern variations of MCRs offer green and efficient routes to a wide range of substituted pyridines. nih.gov These reactions can be catalyzed by metals or be metal-free and can be performed under various conditions, including solvent-free or in aqueous media. nih.gov While a direct MCR synthesis for this compound is not prominently reported, these methods are fundamental for constructing the initial pyridine core, which can then be further functionalized through iodination and hydroxymethylation.
Precursor Chemistry and Synthetic Routes
Halogenated Pyridine Precursors (e.g., 2-Chloro-5-iodopyridine (B1352245), 2-Bromo-5-iodopyridine)
Halogenated pyridines such as 2-chloro-5-iodopyridine and 2-bromo-5-iodopyridine (B107189) are crucial intermediates. The differential reactivity of the two halogen atoms allows for selective transformations. The iodine atom is typically more reactive in cross-coupling reactions, while the chlorine or bromine at the 2-position can be targeted in other transformations.
2-Bromo-5-iodopyridine is another key precursor. A conventional synthesis starts from 2,5-dibromopyridine. Through a halogen-metal exchange using n-butyllithium at low temperatures (e.g., -78 °C), the bromine at the 5-position can be selectively replaced by lithium, which is then quenched with iodine to yield 2-bromo-5-iodopyridine with good regioselectivity. masterorganicchemistry.com This intermediate is valuable for synthesizing molecules with substitutions at both the 2- and 5-positions of the pyridine ring. masterorganicchemistry.com
The table below outlines the synthesis of these important precursors.
| Precursor | Starting Material | Key Reagents | Key Features | Reference |
| 2-Chloro-5-iodopyridine | 2-Aminopyridine | Not specified in detail | Two-step synthesis | Not specified in detail |
| 2-Bromo-5-iodopyridine | 2,5-Dibromopyridine | n-Butyllithium, I₂ | Regioselective debromination-iodination at the 5-position | masterorganicchemistry.com |
Ester Reduction for Hydroxymethyl Group Installation
A common and reliable method for introducing the hydroxymethyl group at the 2-position of the pyridine ring is through the reduction of a corresponding ester, such as methyl 5-iodopicolinate. This transformation is typically achieved using a powerful reducing agent.
Lithium aluminum hydride (LiAlH₄) is a strong and effective reagent for the reduction of esters to primary alcohols. masterorganicchemistry.combyjus.com The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.com The mechanism involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of the alkoxy group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. masterorganicchemistry.com A subsequent aqueous workup is necessary to quench the excess reagent and liberate the alcohol product. byjus.com While sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters under standard conditions, certain modifications, such as using additives or specific solvent systems, can enhance its reducing power.
A plausible synthetic route to this compound would involve the esterification of 5-iodopicolinic acid ncl.ac.uk to its methyl ester, followed by reduction with LiAlH₄.
Aminopyridine Iodination Pathways
The introduction of iodine into the pyridine ring is a critical step in the synthesis of this compound. Aminopyridines are common precursors, and various methods have been developed for their iodination. One prominent method involves the use of sodium nitrite (B80452) and potassium iodide in the presence of an acid. This diazotization-iodination reaction proceeds via the formation of a diazonium salt, which is subsequently displaced by iodide.
Another effective method utilizes iodine monochloride (ICl) in an acidic medium. This electrophilic iodination reaction is regioselective, with the position of iodination being influenced by the position of the amino group and the reaction conditions. For instance, the iodination of 2-aminopyridine can be directed to the 5-position under specific conditions.
A more recent development involves the use of N-iodosuccinimide (NIS) as an iodinating agent. This reagent is milder and often provides higher yields and better regioselectivity compared to traditional methods. The reaction can be catalyzed by acids or transition metals.
| Reagent System | Precursor | Key Features |
| NaNO₂, KI, Acid | Aminopyridine | Diazotization-iodination sequence. |
| Iodine Monochloride (ICl) | Aminopyridine | Electrophilic iodination, regioselective. |
| N-Iodosuccinimide (NIS) | Aminopyridine | Mild conditions, high yields, good regioselectivity. |
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis, and the preparation of this compound is no exception. Various catalytic systems have been developed to improve efficiency, selectivity, and sustainability.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, these reactions can be employed to introduce the hydroxymethyl group. For example, a Stille coupling between a stannylated pyridine and a suitable formaldehyde equivalent can be utilized.
Alternatively, a Sonogashira coupling of 5-iodopyridine-2-carbaldehyde with a terminal alkyne, followed by reduction of the aldehyde and alkyne moieties, can lead to the desired product. The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions.
| Coupling Reaction | Substrates | Catalyst System |
| Stille Coupling | Stannylated Pyridine, Formaldehyde Equivalent | Pd(PPh₃)₄ or other Pd(0) catalysts |
| Sonogashira Coupling | 5-Iodopyridine-2-carbaldehyde, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI |
Copper-mediated reactions offer a cost-effective alternative to palladium-catalyzed processes. The Ullmann condensation, for instance, can be adapted to synthesize precursors to this compound. A copper-catalyzed coupling of 2-amino-5-iodopyridine with a suitable alcohol could potentially form the ether linkage, which can then be cleaved to yield the target molecule.
More contemporary copper-catalyzed methods involve the direct hydroxymethylation of iodopyridines. These reactions often utilize formaldehyde or its synthetic equivalents in the presence of a copper catalyst and a suitable ligand.
| Reaction Type | Reagents | Key Features |
| Ullmann Condensation | 2-Amino-5-iodopyridine, Alcohol | Formation of a C-O bond. |
| Direct Hydroxymethylation | Iodopyridine, Formaldehyde | Direct introduction of the hydroxymethyl group. |
The development of metal-free synthetic methods is a growing area of research, driven by the desire to reduce costs and environmental impact. For the synthesis of this compound, metal-free approaches often rely on the activation of the pyridine ring through the formation of N-oxides or pyridinium (B92312) salts.
One such strategy involves the reaction of a pyridine N-oxide with a suitable nucleophile to introduce the hydroxymethyl group at the 2-position. The N-oxide can then be reduced to the corresponding pyridine. Another approach is the use of organocatalysts to promote the desired transformations, avoiding the need for transition metals.
| Strategy | Key Intermediate | Activating Principle |
| N-Oxide Chemistry | Pyridine N-oxide | Activation of the pyridine ring towards nucleophilic attack. |
| Organocatalysis | Pyridinium Salt | Enhanced reactivity through salt formation. |
Chemical Transformations and Derivatization of 5 Iodopyridin 2 Yl Methanol
Reactions at the Hydroxymethyl Functional Group
The primary alcohol of the hydroxymethyl group is amenable to a variety of transformations, including oxidation to carbonyl compounds, conversion to esters and ethers, and derivatization to nitrogen-containing functionalities.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The controlled oxidation of the primary alcohol in (5-Iodopyridin-2-yl)methanol can yield either the corresponding aldehyde, 5-iodopicolinaldehyde, or the carboxylic acid, 5-iodopicolinic acid, depending on the choice of oxidizing agent and reaction conditions.
Mild oxidizing agents are employed for the selective conversion to the aldehyde, preventing overoxidation to the carboxylic acid. Common reagents for this transformation include manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), and conditions associated with the Swern oxidation. openochem.orgwikipedia.orgresearchgate.netbldpharm.comnih.govrsc.org
| Oxidizing Agent | Typical Solvent | Reaction Conditions | Product |
| Manganese Dioxide (MnO₂) | Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) | Room temperature | 5-Iodopicolinaldehyde |
| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room temperature, buffered with pyridine (B92270) or NaHCO₃ | 5-Iodopicolinaldehyde |
| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Dichloromethane (CH₂Cl₂) | Low temperature (e.g., -78 °C) | 5-Iodopicolinaldehyde |
For the synthesis of 5-iodopicolinic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone) can effectively oxidize the primary alcohol to the carboxylic acid. rsc.orgnih.govbldpharm.comyoutube.com
| Oxidizing Agent | Typical Solvent | Reaction Conditions | Product |
| Potassium Permanganate (KMnO₄) | Aqueous base, followed by acidification | Heating | 5-Iodopicolinic Acid |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone | 0 °C to room temperature | 5-Iodopicolinic Acid |
Esterification and Etherification Reactions
The hydroxyl group of this compound can be readily converted into esters and ethers through various established methods.
Esterification is commonly achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid or base catalyst. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, the use of more reactive acylating agents like acid chlorides in the presence of a base like pyridine can provide the corresponding esters in high yields. mdpi.com
| Acylating Agent | Catalyst/Base | Typical Solvent | Product Example |
| Acetic Anhydride | Pyridine or DMAP | Dichloromethane | (5-Iodopyridin-2-yl)methyl acetate |
| Benzoyl Chloride | Pyridine | Dichloromethane | (5-Iodopyridin-2-yl)methyl benzoate |
Etherification can be accomplished through methods such as the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. mdpi.comnih.govnih.govnih.govnih.gov
| Alkylating Agent | Base | Typical Solvent | Product Example |
| Methyl Iodide | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | 5-Iodo-2-(methoxymethyl)pyridine |
| Benzyl Bromide | Potassium tert-butoxide | Dimethylformamide (DMF) | 2-(Benzyloxymethyl)-5-iodopyridine |
Amination and Related Derivatizations
The hydroxymethyl group can also serve as a precursor for the introduction of nitrogen-containing functionalities. One common strategy is the Mitsunobu reaction, which allows for the conversion of alcohols to a variety of functional groups, including amines, with inversion of stereochemistry if a chiral center is present. nih.govnih.govnrochemistry.com By using a nitrogen nucleophile such as phthalimide, followed by deprotection, the corresponding primary amine, 2-(aminomethyl)-5-iodopyridine, can be synthesized.
| Nitrogen Nucleophile | Reagents | Typical Solvent | Intermediate/Product |
| Phthalimide | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Tetrahydrofuran (THF) | N-((5-Iodopyridin-2-yl)methyl)phthalimide |
| Hydrazoic Acid (HN₃) | PPh₃, DEAD/DIAD | THF | 2-(Azidomethyl)-5-iodopyridine |
Reactions at the Iodine Substituent
The iodine atom at the 5-position of the pyridine ring is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira)
The carbon-iodine bond in this compound is highly susceptible to oxidative addition to palladium(0) catalysts, making it an excellent substrate for a variety of cross-coupling reactions.
The Suzuki-Miyaura coupling reaction involves the coupling of the iodo-pyridine with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the formation of biaryl and heteroaryl-aryl structures. nih.govbldpharm.comnih.govnih.gov
| Boronic Acid/Ester | Palladium Catalyst | Base | Typical Solvent | Product Example |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | (5-Phenylpyridin-2-yl)methanol |
| Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane | (5-(Thiophen-2-yl)pyridin-2-yl)methanol |
The Stille coupling utilizes an organotin reagent (stannane) as the coupling partner with the iodo-pyridine, catalyzed by a palladium complex. This reaction is known for its tolerance of a wide range of functional groups. openochem.orgwikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net
| Organostannane | Palladium Catalyst | Additive | Typical Solvent | Product Example |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | (5-Phenylpyridin-2-yl)methanol |
| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | CuI | NMP | (5-Vinylpyridin-2-yl)methanol |
The Sonogashira coupling enables the formation of a carbon-carbon bond between the iodo-pyridine and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. nih.govsoton.ac.ukwikipedia.orglibretexts.orglibretexts.org This reaction is instrumental in the synthesis of aryl alkynes.
| Terminal Alkyne | Palladium Catalyst | Co-catalyst | Base | Typical Solvent | Product Example |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | Tetrahydrofuran (THF) | (5-(Phenylethynyl)pyridin-2-yl)methanol |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | (5-((Trimethylsilyl)ethynyl)pyridin-2-yl)methanol |
Nucleophilic Aromatic Substitution with Iodine as a Leaving Group
While halogens on pyridine rings are generally good leaving groups in nucleophilic aromatic substitution (SNAr) reactions, the reactivity is highly dependent on the position of the halogen and the presence of electron-withdrawing groups. The iodine at the 5-position of the pyridine ring is less activated towards direct nucleophilic attack compared to halogens at the 2- or 4-positions. However, under forcing conditions or with highly activated nucleophiles, substitution can occur. rsc.orgnrochemistry.com For substitutions on pyridine, pyrazine, and pyrimidine, concerted mechanisms are often predicted.
The presence of the electron-withdrawing nitrogen atom in the ring facilitates nucleophilic attack, but the effect is most pronounced at the ortho and para positions (2-, 4-, and 6-positions). Therefore, direct nucleophilic substitution of the iodine at the 5-position of this compound is generally challenging. More commonly, the iodine is displaced through transition-metal-catalyzed processes, such as the Buchwald-Hartwig amination, to form carbon-heteroatom bonds.
| Nucleophile | Catalyst System | Base | Typical Solvent | Product Example |
| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | (5-(Phenylamino)pyridin-2-yl)methanol |
| Sodium Methoxide | CuI / L-proline | K₂CO₃ | DMSO | (5-Methoxypyridin-2-yl)methanol |
Halogen-Metal Exchange Reactions and Subsequent Quenching
The carbon-iodine bond at the 5-position of the pyridine ring is a prime site for metallation via halogen-metal exchange. This reaction is a powerful method for creating a nucleophilic carbon center on the pyridine ring, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov The process typically involves treating this compound with a strong organometallic base, such as an organolithium or Grignard reagent. wikipedia.orglibretexts.org
A significant challenge in this transformation is the presence of the acidic proton of the hydroxymethyl group (-CH₂OH). libretexts.org Standard organolithium reagents like n-butyllithium (n-BuLi) are strong bases and can deprotonate the alcohol, consuming the reagent and potentially leading to unwanted side reactions. To circumvent this, specific strategies are employed. One effective method involves the combined use of a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), followed by an organolithium reagent. nih.gov The i-PrMgCl first reacts with the acidic proton of the alcohol to form a magnesium alkoxide. This intermediate then facilitates a subsequent, highly efficient halogen-metal exchange upon the addition of n-BuLi at low temperatures. nih.gov This approach prevents the consumption of the lithiating agent by the acidic proton and allows for a clean iodine-lithium exchange.
Once the organometallic intermediate, (6-(hydroxymethyl)pyridin-3-yl)lithium or its magnesium equivalent, is formed, it can be "quenched" by reacting it with a variety of electrophiles. This step introduces a new functional group at the 5-position of the pyridine ring. The choice of electrophile dictates the final product, making this a highly versatile synthetic route. rsc.org
Table 1: Examples of Electrophilic Quenching Following Halogen-Metal Exchange
| Electrophile | Reagent Example | Resulting Functional Group at C-5 |
|---|---|---|
| Aldehydes/Ketones | Acetone, Benzaldehyde | Secondary or Tertiary Alcohol |
| Amides | N,N-Dimethylformamide (DMF) | Aldehyde |
| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid |
| Alkyl Halides | Methyl Iodide, Benzyl Bromide | Alkyl/Benzyl Group |
Derivatization for Enhanced Research Utility
The functional handles on this compound, particularly after modification through reactions like halogen-metal exchange, allow for its development into more complex molecular architectures. These derivatizations are key to expanding its utility in chemical and biological research.
Synthesis of Polysubstituted Pyridine Derivatives
The halogen-metal exchange reaction is a direct pathway to novel polysubstituted pyridine derivatives. By choosing the appropriate electrophile to quench the organometallic intermediate, a diverse array of substituents can be installed at the 5-position, transforming the starting material into a disubstituted pyridine.
For example, quenching the lithiated intermediate of this compound with N,N-dimethylformamide (DMF) introduces a formyl group, yielding 6-(hydroxymethyl)nicotinaldehyde. Subsequent oxidation of the hydroxymethyl group to a carboxylic acid would result in a pyridine-3,6-dicarboxylic acid derivative. These transformations highlight how the initial C-I bond serves as a gateway to installing new functionalities, thereby generating a library of polysubstituted pyridines with varying electronic and steric properties.
Table 2: Synthesis of Polysubstituted Pyridines from this compound via Halogen-Metal Exchange
| Starting Material | Reaction Sequence | Product |
|---|---|---|
| This compound | 1. i-PrMgCl, then n-BuLi2. CO₂ | 6-(Hydroxymethyl)nicotinic acid |
| This compound | 1. i-PrMgCl, then n-BuLi2. Benzaldehyde | (5-(Hydroxy(phenyl)methyl)pyridin-2-yl)methanol |
Incorporation into Diverse Heterocyclic Systems
The strategic placement of functional groups on the this compound scaffold allows for its use in constructing fused heterocyclic systems. These reactions typically involve intramolecular or intermolecular cyclizations where the pyridine ring and its substituents become part of a larger, polycyclic framework.
One plausible strategy involves the initial modification of both the C-2 and C-5 positions to install functionalities that can react with each other or with an external reagent to form a new ring. For instance, the hydroxymethyl group at C-2 can be oxidized to an aldehyde. If a substituent containing a nucleophilic group (e.g., an amine or thiol) is introduced at the C-5 position via halogen-metal exchange, an intramolecular condensation reaction can lead to the formation of a fused ring system, such as a pyridothiazine or a pyridopyrimidine.
Another approach involves using the pyridine nitrogen and an adjacent substituent in a cyclization reaction. For example, the hydroxymethyl group can be converted into a better leaving group (e.g., a tosylate). Subsequent reaction with a bidentate nucleophile could lead to the formation of a fused heterocyclic system. The versatility of the functional groups allows for the application of various known cyclization methodologies to incorporate the pyridine core into more complex structures.
Spectroscopic and Structural Characterization Techniques for Research Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (5-Iodopyridin-2-yl)methanol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the hydroxymethyl group.
The pyridine ring contains three aromatic protons (H-3, H-4, and H-6). The proton at the C-6 position (H-6) is expected to appear as a doublet at the most downfield position of the aromatic region due to its proximity to the electronegative nitrogen atom. The proton at C-4 will likely appear as a doublet of doublets, being coupled to both H-3 and H-6. The H-3 proton should appear as a doublet, coupled to H-4. The methylene (B1212753) protons (-CH₂OH) would typically present as a singlet, or a doublet if coupled to the hydroxyl proton, in the upfield region of the spectrum. The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6 | ~8.5 | d | ~2.0 |
| H-4 | ~7.8 | dd | ~8.0, 2.0 |
| H-3 | ~7.3 | d | ~8.0 |
| -CH₂- | ~4.7 | s | - |
| -OH | Variable | br s | - |
Predicted data is based on standard NMR prediction tools and literature values for similar structures. Actual experimental values may vary.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The pyridine ring has five carbon atoms. The carbon atom bonded to the iodine (C-5) will be significantly influenced by the iodine's heavy atom effect. The carbon atom bonded to the hydroxymethyl group (C-2) will also have a characteristic chemical shift. The remaining three aromatic carbons (C-3, C-4, and C-6) will appear in the aromatic region of the spectrum. The methylene carbon (-CH₂OH) will be observed in the aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~160 |
| C-6 | ~150 |
| C-4 | ~145 |
| C-3 | ~122 |
| C-5 | ~95 |
| -CH₂OH | ~64 |
Predicted data is based on standard NMR prediction tools and literature values for similar structures. Actual experimental values may vary.
To definitively assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are utilized. docbrown.info
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. docbrown.info For this compound, a COSY spectrum would show cross-peaks between H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. docbrown.info An HSQC spectrum would show cross-peaks connecting the signals of C-3 to H-3, C-4 to H-4, C-6 to H-6, and the methylene carbon to the methylene protons.
Table 3: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Expected Information |
|---|---|---|
| COSY | H-3 ↔ H-4, H-4 ↔ H-6 | Confirms connectivity of pyridine ring protons. |
| HSQC | C-3 ↔ H-3, C-4 ↔ H-4, C-6 ↔ H-6, -CH₂- ↔ -CH₂- protons | Assigns carbons directly attached to protons. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₆H₆INO, which corresponds to a molecular weight of approximately 235.02 g/mol . mdpi.com
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. rsc.org For this compound, HRMS would be used to confirm the molecular formula C₆H₆INO by comparing the experimentally measured exact mass with the calculated theoretical mass.
Calculated Exact Mass: 234.9494 g/mol mdpi.com
An experimental HRMS value that matches this calculated mass to within a few parts per million (ppm) provides strong evidence for the proposed chemical formula.
Different ionization methods can be used in mass spectrometry, with Electron Impact (EI) and Electrospray Ionization (ESI) being two of the most common.
Electrospray Ionization (ESI): This is a "soft" ionization technique that typically results in minimal fragmentation. vulcanchem.com It is particularly useful for confirming the molecular weight of a compound. In ESI, the sample is dissolved in a solvent and sprayed through a charged needle, creating charged droplets. The solvent evaporates, leaving charged analyte molecules. vulcanchem.com For this compound, ESI would be expected to produce a prominent protonated molecular ion, [M+H]⁺, at an m/z value of approximately 235.9569.
Electron Impact Ionization (EI): This is a "hard" ionization technique where the sample is bombarded with high-energy electrons. This process not only ionizes the molecule but also causes it to break apart into smaller, characteristic fragments. The resulting fragmentation pattern serves as a molecular fingerprint. The molecular ion peak ([M]⁺) at m/z 234.9494 may be observed. Common fragmentation pathways would likely involve the loss of the hydroxymethyl group, the iodine atom, or other small molecules.
Table 4: Plausible Mass Fragments for this compound under EI-MS
| m/z (approx.) | Possible Fragment Ion | Plausible Neutral Loss |
|---|---|---|
| 235 | [C₆H₆INO]⁺ | Molecular Ion |
| 218 | [C₆H₅IN]⁺ | •OH |
| 204 | [C₅H₄IN]⁺ | •CH₂OH |
| 108 | [C₆H₆NO]⁺ | •I |
| 78 | [C₅H₄N]⁺ | •I, •CH₂OH |
Fragmentation is a complex process, and other fragments may also be observed.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds. The resulting IR spectrum provides a unique "fingerprint" of the molecule.
For this compound, the key functional groups are the hydroxyl (-OH) group, the pyridine ring, and the carbon-iodine (C-I) bond. The characteristic absorption bands in the IR spectrum confirm the presence of these groups.
Hydroxyl (-OH) Group: The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. This typically appears as a broad and strong absorption band in the region of 3400-3200 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. The C-O stretching vibration of the primary alcohol is expected in the 1050-1000 cm⁻¹ region.
Pyridine Ring: The aromatic C-H stretching vibrations of the pyridine ring are generally observed as a group of weaker bands in the 3100-3000 cm⁻¹ range. The characteristic C=C and C=N stretching vibrations within the pyridine ring give rise to several absorption bands in the 1600-1400 cm⁻¹ region. These bands are crucial for confirming the presence of the heterocyclic aromatic system.
Carbon-Iodine (C-I) Bond: The stretching vibration of the C-I bond is found in the far-infrared region of the spectrum, typically between 600 and 500 cm⁻¹. This absorption is often weaker and can sometimes be difficult to distinguish from other vibrations in this region.
While a specific, publicly available, fully-interpreted IR spectrum for this compound is not readily found in the searched literature, data from related iodo-substituted pyridinone compounds show characteristic peaks. For instance, various 5-iodo-1-(aryl)pyridin-2(1H)-one derivatives exhibit strong absorptions for the C=O group around 1660 cm⁻¹ and other ring vibrations in the 1580-1470 cm⁻¹ range. rsc.org Theoretical studies on similar halogenated pyridines, such as 2-amino-5-chloropyridine, have also been used to predict and assign vibrational frequencies, which aids in the interpretation of experimental spectra. researchgate.net
Table 1: Expected Infrared Absorption Ranges for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Hydroxyl | O-H Stretch | 3400 - 3200 (Broad) |
| Aromatic C-H | C-H Stretch | 3100 - 3000 |
| Pyridine Ring | C=C and C=N Stretch | 1600 - 1400 |
| Primary Alcohol | C-O Stretch | 1050 - 1000 |
| Carbon-Iodine | C-I Stretch | 600 - 500 |
X-ray Crystallography for Solid-State Structure Determination (for derivatives and complexes)
The (5-Iodopyridin-2-yl) moiety is a valuable building block in supramolecular chemistry and crystal engineering. The iodine atom can participate in halogen bonding, a non-covalent interaction where the iodine acts as an electrophilic region (a σ-hole) and interacts with a nucleophile, such as a nitrogen atom from another pyridine ring. semanticscholar.org This interaction, along with traditional hydrogen bonding involving the hydroxyl or an amino group, can direct the assembly of complex crystal structures. semanticscholar.orgclarku.edu
For example, research on co-crystals of N-(5-iodopyridin-2-yl)nicotinamide with dicarboxylic acids has demonstrated the formation of halogen-bond based –I···N(py) synthons, which compete with and can replace hydrogen-bonding motifs. semanticscholar.org The structural influence of the halogen was found to increase with the size of the halogen atom (Cl < Br < I). semanticscholar.org
In another study, the reaction of 2-amino-5-iodopyridine (B21400) with cobalt(II) chloride and hydrohalic acids resulted in the formation of a complex, (2-amino-5-iodopyridinium)[(2-amino-5-iodopyridine-κN¹)bromido/chlorido(0.51/2.48)cobalt(II)]. clarku.edu The crystal structure of this complex revealed extensive hydrogen and halogen bonding networks that dictate the solid-state packing. clarku.edu
A crystal structure analysis of a related compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol (B1584459), which shares the pyridinyl-methanol framework, provides a useful model. nih.govresearchgate.net In this structure, the molecule's cohesion is ensured by O-H···N and C-H···O hydrogen bonds, which form ribbons and are further linked by π-π stacking interactions to create a three-dimensional network. nih.govresearchgate.net
Table 2: Representative Crystallographic Data for a Related Heterocyclic Methanol (B129727) Derivative
Data for (5-methylimidazo[1,2-a]pyridin-2-yl)methanol nih.gov
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.3637 (2) |
| b (Å) | 8.1589 (2) |
| c (Å) | 8.3966 (2) |
| α (°) | 62.355 (1) |
| β (°) | 67.291 (2) |
| γ (°) | 88.386 (2) |
| V (ų) | 405.14 (2) |
| Z | 2 |
This data illustrates the kind of precise structural information obtainable from X-ray crystallography, which is essential for understanding the intermolecular forces and packing efficiencies in crystals of this compound derivatives and complexes.
Computational and Theoretical Investigations of 5 Iodopyridin 2 Yl Methanol
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, flowing from its electronic structure. These calculations can predict reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For (5-Iodopyridin-2-yl)methanol, DFT calculations are employed to predict its chemical reactivity by analyzing how electron density is distributed across the molecule.
Key aspects of DFT studies include the calculation of molecular electrostatic potential (MESP) maps and Mulliken atomic charges. bhu.ac.in The MESP map for this compound would likely indicate negative potential (electron-rich regions) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methanol (B129727) group, identifying them as likely sites for electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms. bhu.ac.in The iodine atom, being highly polarizable, and the carbon atom it is attached to, represent other key reactive sites. These computational approaches are vital for predicting how the molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) theory is a critical component of understanding chemical reactivity. libretexts.org The two primary orbitals of interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, characterizing the molecule's nucleophilic nature, while the LUMO is the most likely to accept electrons, indicating its electrophilic nature. libretexts.orgresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the iodine atom. The LUMO is anticipated to be distributed over the pyridine ring system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that helps determine the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net
Table 1: Representative Frontier Molecular Orbital (FMO) Parameters
| Parameter | Predicted Value (Arbitrary Units) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential and electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electron-accepting ability. |
Molecular Modeling and Dynamics Simulations
Beyond static electronic properties, understanding the dynamic behavior and conformational preferences of this compound is essential. Molecular modeling and dynamics simulations provide insight into these aspects.
This compound has rotational freedom around the single bond connecting the methanol group to the pyridine ring. This rotation gives rise to different spatial arrangements, or conformers. Conformational analysis involves calculating the potential energy surface as a function of the torsion angle between the ring and the hydroxymethyl substituent to identify the most stable conformers. researchgate.net
Studies on structurally related molecules, such as [(5-iodopyridin-2-yl)amino]methane-1,1-diphosphonic acid, have shown that different conformers (Z and E) can exist with a discernible energy barrier to rotation. arkat-usa.org For this compound, it is expected that conformers are stabilized or destabilized by intramolecular interactions, such as potential hydrogen bonding between the hydroxyl group's hydrogen and the pyridine nitrogen. The relative populations of these conformers at a given temperature can be predicted from their calculated energy differences.
The iodopyridine moiety is a recognized scaffold in medicinal chemistry and materials science. mdpi.com Molecular docking and dynamics simulations are used to model how this scaffold can be oriented within a protein's binding pocket, exploring potential non-covalent interactions. acs.org These simulations treat the molecule as a ligand and explore its interactions with a target protein, not to predict a specific biological effect, but to understand its potential as a structural framework for designing new molecules.
For instance, modeling studies with similar scaffolds, such as the pyrrolopyridine core, have been used to analyze how different substituents project into solvent-exposed regions or interact with specific amino acid residues of a protein kinase. acs.org In the case of this compound, modeling would explore the interactions formed by the pyridine nitrogen (as a hydrogen bond acceptor), the hydroxyl group (as a hydrogen bond donor and acceptor), and the iodine atom (which can form halogen bonds). This information is valuable for the rational design of more complex molecules built upon this scaffold. whiterose.ac.uk
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic data, which can aid in the characterization of newly synthesized compounds. DFT calculations can provide accurate predictions of vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra.
Theoretical calculations of the vibrational spectra for analogous compounds like 2-amino-5-iodopyridine (B21400) have shown excellent agreement with experimental data after applying a scaling factor. nih.gov For this compound, DFT would be used to calculate the harmonic vibrational frequencies and their corresponding intensities in the IR and Raman spectra. researchgate.net This allows for the assignment of specific vibrational modes to the observed spectral bands.
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. rsc.org These predictions are valuable for confirming the molecular structure by comparing the calculated spectrum to the experimental one.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Feature | Predicted Wavenumber/Chemical Shift | Corresponding Functional Group/Atom |
|---|---|---|---|
| Infrared (IR) | O-H stretch | ~3600-3650 cm⁻¹ | Methanol -OH group researchgate.net |
| C-H stretch (aromatic) | ~3050-3100 cm⁻¹ | Pyridine ring C-H bonds | |
| C=N/C=C stretch | ~1550-1600 cm⁻¹ | Pyridine ring vibrations researchgate.net | |
| C-I stretch | ~500-600 cm⁻¹ | Carbon-Iodine bond | |
| ¹H NMR | H (hydroxyl) | ~4.5-5.5 ppm | -CH₂OH |
| H (methylene) | ~4.7 ppm | -CH₂ OH | |
| H (pyridine ring) | ~7.5-8.6 ppm | Aromatic protons | |
| ¹³C NMR | C (methylene) | ~64 ppm | -C H₂OH rsc.org |
| C (iodine-bound) | ~85-95 ppm | C -I on pyridine ring rsc.org |
Mechanistic Studies of Chemical Reactions
The computational and theoretical examination of reaction mechanisms involving this compound provides critical insights into its reactivity, potential for forming new chemical bonds, and the energetic pathways that govern its transformations. While specific computational studies focused exclusively on this compound are not extensively documented in publicly available literature, a wealth of theoretical research on related iodopyridine and aryl iodide systems allows for a comprehensive understanding of the likely mechanistic pathways. These studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the intricacies of transition metal-catalyzed cross-coupling reactions and other transformations.
The primary reactive center for the types of reactions discussed herein is the carbon-iodine bond at the 5-position of the pyridine ring. The iodine atom serves as an excellent leaving group in a variety of catalytic cycles. The hydroxymethyl group at the 2-position, while potentially influencing the electronic properties and solubility of the molecule, is not the primary focus of the mechanistic studies of cross-coupling reactions at the C-I bond.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, follows a well-established catalytic cycle. Computational studies on analogous systems have detailed the energetics of each elementary step.
The catalytic cycle typically begins with the oxidative addition of the aryl iodide to a low-valent palladium(0) complex. This is often the rate-determining step. numberanalytics.com The palladium center inserts into the carbon-iodine bond, forming a square-planar palladium(II) intermediate. This is followed by transmetalation (in the case of Suzuki and Sonogashira reactions) or coordination and deprotonation of an amine (in Buchwald-Hartwig amination), where the coupling partner is transferred to the palladium center. The final step is reductive elimination , where the new carbon-carbon or carbon-nitrogen bond is formed, and the palladium(0) catalyst is regenerated.
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound. DFT calculations on model systems, such as the coupling of iodobenzene (B50100) or other aryl iodides, provide insight into the mechanism applicable to this compound. rsc.org The key steps involve the oxidative addition of the iodopyridine to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination. rsc.orgresearchgate.net
Illustrative Energetics of a Model Suzuki-Miyaura Coupling Reaction
| Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |
| 1 | Pd(0)L₂ + Ar-I | 0.0 |
| 2 | Oxidative Addition TS | +15.2 |
| 3 | Ar-Pd(II)L₂-I | -5.4 |
| 4 | Transmetalation TS | +12.8 |
| 5 | Ar-Pd(II)L₂-Ar' | -10.1 |
| 6 | Reductive Elimination TS | +8.5 |
| 7 | Pd(0)L₂ + Ar-Ar' | -25.7 |
Note: This data is representative of a model system and serves to illustrate the typical energetic profile. Actual values for this compound would vary.
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst. researchgate.netsioc-journal.cn Computational studies have investigated the mechanism, highlighting the roles of both metals. The palladium cycle is similar to other cross-coupling reactions, while the copper is believed to facilitate the transfer of the alkynyl group. DFT calculations have shown that the reaction can proceed through different pathways, with the activation energies of the oxidative addition and transmetalation steps being crucial. researchgate.net
For the synthesis of arylamines, the Buchwald-Hartwig amination is a key reaction, coupling an aryl halide with an amine. numberanalytics.comwikipedia.org The mechanism involves the oxidative addition of the iodopyridine to the palladium(0) catalyst, followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired arylamine and regenerates the catalyst. wikipedia.orgresearchgate.net Computational studies have been instrumental in understanding the role of the ligand on the palladium center in facilitating the reductive elimination step. acs.org
Lithiation and Subsequent Reactions
Another important class of reactions for functionalizing pyridines is through lithiation. While direct deprotonation of the pyridine ring can be challenging, halogen-metal exchange is a highly effective method. The iodine atom of this compound can be readily exchanged with an organolithium reagent, such as n-butyllithium, to form a 5-lithiated pyridine derivative. researchgate.netumich.edu This powerful nucleophile can then be reacted with a variety of electrophiles to introduce a wide range of functional groups. Computational studies on the structure and reactivity of organolithium compounds, including their aggregation states and the role of solvent, have provided a deeper understanding of these reactions. acs.org
Academic Applications of 5 Iodopyridin 2 Yl Methanol in Chemical Research
Role as a Building Block in Complex Molecule Synthesis
The strategic placement of a reactive iodine atom and a functionalizable methanol (B129727) group makes (5-Iodopyridin-2-yl)methanol a highly sought-after starting material for the synthesis of intricate molecular architectures.
Preparation of Novel Heterocyclic Scaffolds
The pyridine (B92270) ring is a fundamental core in numerous biologically active compounds and functional materials. mdpi.com this compound serves as a key starting point for the elaboration of more complex heterocyclic systems. The iodine atom is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which allow for the introduction of diverse aryl, alkyl, and alkynyl groups at the 5-position of the pyridine ring. mdpi.comrsc.org These reactions are fundamental in creating substituted bipyridines and other polycyclic aromatic systems. mdpi.comresearchgate.net For instance, Stille-type cross-coupling reactions have been successfully employed to prepare various 2,2'-bipyridines. mdpi.com
Furthermore, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing another handle for further chemical transformations. This dual reactivity allows for the construction of fused heterocyclic systems and multi-substituted pyridine derivatives that are otherwise difficult to access. acs.org The synthesis of various polysubstituted pyridines has been achieved through the functionalization of such precursors. researchgate.net
Synthesis of Advanced Intermediates for Research Tools
Beyond the creation of novel scaffolds, this compound is instrumental in the synthesis of advanced intermediates that are crucial for developing specific research tools. For example, it has been utilized in the synthesis of radiolabeled compounds for imaging studies. The iodine atom can be replaced with a radioactive isotope, such as ¹²⁵I, enabling the use of the resulting molecule as a probe in biological imaging techniques. vulcanchem.com
Moreover, its derivatives are employed in the preparation of key intermediates for potent therapeutic agents. For instance, a related compound, 5-bromo-2-iodopyridine, was used to synthesize a crucial intermediate for Lonafarnib, a potent anticancer agent. researchgate.net The ability to readily functionalize both the iodo and methanol groups allows for the systematic modification of molecular properties to optimize their function as research tools.
Precursor in Medicinal Chemistry Scaffold Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. gu.seresearchgate.net this compound provides a valuable entry point for the development of novel pyridine-based medicinal chemistry scaffolds.
Design and Synthesis of Pyridine-Based Chemical Libraries
The generation of chemical libraries is a cornerstone of modern drug discovery. The reactivity of this compound makes it an ideal starting material for the combinatorial synthesis of large libraries of pyridine derivatives. The iodine atom allows for the introduction of a wide range of substituents through various coupling reactions, while the hydroxymethyl group can be derivatized to introduce further diversity. evitachem.com This approach facilitates the rapid exploration of chemical space around the pyridine core, enabling the identification of compounds with desired biological activities. The synthesis of diverse heterocyclic skeletons through such combinatorial methodologies is a well-established strategy. researchgate.net
Scaffolds for Modulating Biological Pathways (focus on mechanistic studies and target identification, not clinical outcomes)
Pyridine-containing molecules are known to interact with a multitude of biological targets, including enzymes and receptors. smolecule.comnbinno.com Derivatives of this compound have been investigated as scaffolds for the development of molecules that can modulate specific biological pathways. For instance, substituted pyridines have been explored as inhibitors of various kinases, which are key regulators of cellular processes. nih.gov The ability to systematically modify the structure of these compounds allows researchers to probe the structure-activity relationships and gain insights into the molecular mechanisms of action. These studies are crucial for identifying and validating new therapeutic targets. For example, research on related pyridine derivatives has contributed to understanding their potential in modulating neurotransmitter systems, which is relevant for neurodegenerative diseases. smolecule.comnbinno.com
Utilization in Coordination Chemistry and Materials Science Research
The nitrogen atom of the pyridine ring in this compound and its derivatives possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. mdpi.comhud.ac.uk This property has been exploited in the field of coordination chemistry to construct a variety of metal-organic complexes with interesting structural and electronic properties. The ability to introduce various functional groups via the iodine and hydroxymethyl positions allows for the fine-tuning of the ligand's coordination properties and the resulting complex's characteristics.
In materials science, pyridine-based compounds are utilized in the development of organic materials with specific electronic and optical properties. mdpi.com For example, bipyridine units, which can be synthesized from precursors like this compound, are components of molecular rods and can be incorporated into metal-organic frameworks (MOFs). researchgate.netvulcanchem.com The resulting materials can exhibit properties such as luminescence and have potential applications in sensing and catalysis. hud.ac.uk
Ligand Precursor for Metal Complexes
The pyridine nitrogen and the hydroxyl group of this compound allow it to function as a versatile ligand for the formation of transition metal complexes. The nitrogen atom acts as a Lewis base, coordinating to metal centers, while the hydroxyl group can either coordinate directly or be deprotonated to form an alcoholato ligand, which then binds to the metal.
Research has shown that pyridinyl alcohols can form stable complexes with a variety of metals, including molybdenum, tungsten, and cobalt. mdpi.com For instance, dioxomolybdenum(VI) complexes have been synthesized by reacting MoO₂(acac)₂ with pyridinyl alcohols, resulting in a distorted octahedral coordination geometry around the metal center. mdpi.com In these complexes, the nitrogen atoms of the pyridine rings are typically positioned trans to the oxo-ligands. mdpi.com Similarly, cobalt complexes with cationic octahedral geometry have been prepared by reacting pyridinyl alcohols with CoCl₂·6H₂O. mdpi.com
The presence of the iodine atom on the pyridine ring can also influence the electronic properties and reactivity of the resulting metal complex. Furthermore, the iodo-group can serve as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more elaborate ligand frameworks and polynuclear metal complexes. rsc.org
| Metal Ion | Ligand Type | Resulting Complex Geometry | Reference |
|---|---|---|---|
| Molybdenum(VI) | Pyridinyl alcohol | Distorted Octahedral | mdpi.com |
| Tungsten(VI) | Pyridinyl alcoholato | Distorted Octahedral | mdpi.com |
| Cobalt(II) | Pyridinyl alcoholato | Cationic Octahedral | mdpi.com |
| Palladium(II) | Amino-substituted tripyridyl | [Pd₂(L)₄]⁴⁺ Cage | rsc.org |
Development of Coordination Polymers and Supramolecular Assemblies
The ability of this compound to participate in both coordination bonds and halogen bonds makes it a particularly interesting building block for the construction of coordination polymers and supramolecular assemblies.
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The pyridine and alcohol functionalities of this compound can coordinate to metal centers, leading to the formation of one-, two-, or three-dimensional networks. researchgate.netresearchgate.net
In addition to coordination bonds, the iodine atom can act as a halogen-bond donor, interacting with Lewis bases such as other nitrogen atoms or oxygen atoms in adjacent molecules. nih.gov This directional and specific non-covalent interaction plays a crucial role in controlling the solid-state architecture of molecules. Studies on related iodo-substituted pyridine derivatives have demonstrated the formation of well-defined supramolecular structures, such as halogen-bonded parallelograms, through these interactions. nih.govacs.org The structural influence of the halogen atom often increases with its size, making iodine a particularly effective element for directing supramolecular assembly. nih.gov The interplay between coordination bonds and halogen bonds can lead to the formation of complex and functional materials with potential applications in areas like catalysis and molecular recognition. rsc.org
Radiochemistry Applications
The presence of an iodine atom in this compound makes it a key precursor in the field of radiochemistry, particularly for the synthesis of radiolabeled compounds for research and medical imaging.
Synthesis of Radiolabeled Pyridine Derivatives for Research Probes
This compound can be used to introduce a stable iodine atom into a molecule, which can then be exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I) in the final step of a radiosynthesis. Alternatively, the iodo-group can be replaced with other radionuclides via stannylation followed by radiohalogenation.
A common strategy involves the synthesis of a non-radioactive precursor molecule containing the this compound-derived moiety. This precursor can then be converted to its radiolabeled analogue. For example, tributylstannyl precursors of certain compounds have been successfully radiolabeled with ¹²⁵I using the iodogen method. nih.gov This approach has been utilized to develop radiolabeled probes targeting specific biological entities, such as G protein-coupled receptors. nih.gov
Furthermore, the development of ¹⁸F-labeled radiotracers, which are highly valuable for Positron Emission Tomography (PET), can also start from iodo-pyridine precursors. The iodine can be substituted with fluorine-18 (B77423) in a nucleophilic substitution reaction. This has been demonstrated in the synthesis of various ¹⁸F-labeled imaging agents. nih.govnih.gov
Development of Imaging Agents (e.g., for in vitro or non-human in vivo research)
This compound and its derivatives have been instrumental in the development of novel imaging agents for studying various biological processes and diseases in research settings. The ability to incorporate a radioisotope into molecules derived from this compound allows for their use as probes in techniques like PET and Single Photon Emission Computed Tomography (SPECT).
One significant area of application is in the development of imaging agents for neurodegenerative diseases, such as Alzheimer's disease. Several research groups have synthesized radiolabeled compounds derived from iodinated pyridines to target β-amyloid plaques and tau tangles, which are hallmarks of the disease. nih.govnih.govgoogle.com For instance, a patent describes the use of l-(5-iodopyridin-2-yl)-lH-pyrrolo[2,3-c]pyridine, derived from this compound, in the synthesis of PET tracers for imaging tau deposits. google.com Another study reports on ¹⁸F-labeled styrylpyridine derivatives, synthesized from 2-chloro-5-iodopyridine (B1352245), for imaging Aβ plaques. nih.gov
Beyond neuroimaging, iodinated pyridine derivatives are being explored for the imaging of cancer-related targets. Research has been conducted on iodinated tetrahydroquinolines as potential imaging agents for the G protein-coupled estrogen receptor (GPR30), which is implicated in breast and endometrial cancers. nih.gov
| Derivative Class | Imaging Target | Potential Application | Reference |
|---|---|---|---|
| Pyrrolo[2,3-c]pyridines | Tau Deposits | Alzheimer's Disease Research | google.com |
| ¹⁸F-Styrylpyridines | Aβ Plaques | Alzheimer's Disease Research | nih.govresearchgate.net |
| ¹⁸F-Imidazo[1,2-a]pyridines | β-Amyloid | Alzheimer's Disease Research | nih.gov |
| Iodinated Tetrahydroquinolines | GPR30 | Cancer Research (Breast, Endometrial) | nih.gov |
Future Research Directions and Emerging Trends for 5 Iodopyridin 2 Yl Methanol
The chemical compound (5-Iodopyridin-2-yl)methanol is a versatile heterocyclic building block characterized by its pyridine (B92270) core substituted with a reactive iodine atom and a hydroxymethyl group. bldpharm.com These functional groups provide multiple avenues for synthetic modification, making it a valuable intermediate in fields such as medicinal chemistry and material science. Future research is poised to capitalize on its unique structure, with emerging trends focusing on enhancing synthetic efficiency, exploring new chemical transformations, creating novel materials, and leveraging cutting-edge automation technologies.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
